Chemical structure and properties of 1-(Thiophen-2-yl)prop-2-yn-1-amine
Chemical structure and properties of 1-(Thiophen-2-yl)prop-2-yn-1-amine
An In-depth Technical Guide to the Chemical Structure and Properties of 1-(Thiophen-2-yl)prop-2-yn-1-amine: A Molecule of Latent Potential
This guide provides a comprehensive technical overview of 1-(Thiophen-2-yl)prop-2-yn-1-amine, a heterocyclic compound with significant, yet largely unexplored, potential in medicinal chemistry and drug development. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to project its chemical properties, a viable synthetic route, and its probable biological significance. This analysis is grounded in the well-established pharmacology of the thiophene nucleus and the propargylamine functional group, both of which are prevalent in a variety of therapeutic agents.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of 1-(Thiophen-2-yl)prop-2-yn-1-amine brings together two moieties of considerable interest in medicinal chemistry: the thiophene ring and the propargylamine group. Thiophene and its derivatives are key components in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and receptor binding.
The propargylamine moiety is a critical pharmacophore, most notably recognized for its role in monoamine oxidase (MAO) inhibitors used in the treatment of neurodegenerative conditions such as Parkinson's disease.[4][5][6] The terminal alkyne group is highly reactive and can participate in irreversible enzyme inhibition, a characteristic that has been successfully exploited in drug design. The strategic combination of these two scaffolds in 1-(Thiophen-2-yl)prop-2-yn-1-amine suggests a high probability of novel and potent biological activity.
Chemical Structure and Predicted Properties
The chemical structure of 1-(Thiophen-2-yl)prop-2-yn-1-amine consists of a thiophene ring linked at the 2-position to a prop-2-yn-1-amine chain. The amine group is situated on the carbon adjacent to the thiophene ring.
Based on the structures of analogous compounds, a number of physicochemical properties can be predicted for 1-(Thiophen-2-yl)prop-2-yn-1-amine. These are summarized in the table below.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₇NS | |
| Molecular Weight | 137.20 g/mol | |
| Appearance | Likely a liquid or low-melting solid | Based on similar small amine compounds. |
| Boiling Point | Estimated 200-250 °C | Extrapolated from related thiophene and propargylamine derivatives. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | Typical for small organic amines. |
| pKa (of the amine) | Estimated 8.5 - 9.5 | In line with primary propargylamines. |
Proposed Synthesis Protocol: The A³ Coupling Reaction
A highly efficient and versatile method for the synthesis of propargylamines is the A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an alkyne, and an amine.[7][8] For the synthesis of 1-(Thiophen-2-yl)prop-2-yn-1-amine, this would involve the reaction of thiophene-2-carboxaldehyde, acetylene (or a suitable surrogate), and ammonia.
Experimental Workflow
Detailed Methodology
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Reaction Setup : To a solution of thiophene-2-carboxaldehyde (1.0 eq) in a suitable solvent such as dioxane or toluene, add a catalytic amount of a copper(I) salt, for instance, copper(I) iodide (5 mol%). Subsequently, add an excess of an ammonia source, such as a concentrated aqueous solution of ammonia (3-5 eq).
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Reaction Execution : The reaction vessel is then purged with acetylene gas, and the mixture is heated to a temperature between 60-80 °C under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup and Purification : Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted several times with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 1-(Thiophen-2-yl)prop-2-yn-1-amine.
Potential Biological Activities and Therapeutic Applications
The convergence of the thiophene and propargylamine moieties in a single molecule suggests a high likelihood of significant biological activity, particularly in the realm of neuropharmacology and oncology.
Monoamine Oxidase (MAO) Inhibition
The propargylamine functional group is a well-established irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[4] It is highly probable that 1-(Thiophen-2-yl)prop-2-yn-1-amine will exhibit MAO inhibitory activity. The thiophene ring may influence the selectivity and potency of this inhibition.
Anticancer and Anti-inflammatory Potential
Thiophene derivatives have been extensively investigated for their anticancer and anti-inflammatory properties.[1] The sulfur atom in the thiophene ring can engage in unique interactions with biological targets. The incorporation of the propargylamine group could further enhance these activities, potentially through mechanisms such as the inhibition of histone deacetylases (HDACs) or other enzymes involved in cell proliferation and inflammation.
Conclusion and Future Directions
While 1-(Thiophen-2-yl)prop-2-yn-1-amine remains a molecule with limited direct characterization in the scientific literature, its structural components strongly suggest a high potential for significant biological activity. The proposed synthetic route via A³ coupling offers a straightforward and efficient method for its preparation, which would enable a thorough investigation of its chemical and pharmacological properties.
Future research should focus on the synthesis and in-vitro evaluation of this compound for its MAO inhibitory activity, as well as its potential as an anticancer and anti-inflammatory agent. Such studies would be a valuable contribution to the field of medicinal chemistry and could lead to the development of novel therapeutic leads.
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